molecular formula C12H16N2O2 B1452765 N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate CAS No. 1185435-02-2

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate

Cat. No. B1452765
M. Wt: 220.27 g/mol
InChI Key: BDIXQJWNYSATGC-UHFFFAOYSA-N
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Description

“N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” is a complex chemical compound with the CAS Number: 1185435-02-2 . It has a molecular weight of 220.27 . The linear formula for this compound is C11 H14 N2 . C H2 O2 .


Molecular Structure Analysis

The linear formula for “N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” is C11 H14 N2 . C H2 O2 . Unfortunately, detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

“N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” has a molecular weight of 220.27 . The linear formula for this compound is C11 H14 N2 . C H2 O2 . Unfortunately, detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Thermal Energy Transport System

The study reviewed thermal energy transport systems using synthesis and decomposition reactions of methanol, highlighting the process of carbonylation of methanol to methyl formate followed by hydrogenolysis. This process demonstrates the potential for recovering wasted or unused discharged heat from industrial sources, focusing on the development of catalysts and liquid phase reactors for energy efficiency (Qiusheng Liu et al., 2002)(source).

Synthetic Processes for Methyl Formate

This review introduces six methods for methyl formate synthesis, including direct esteration and methanol carbonylation, with emphasis on research directions for improving reaction temperature, energy consumption, and yield. This highlights the industrial application and research interest in processes related to the synthesis of compounds like methyl formate (L. Feng, 2000)(source).

Methanol Reforming and Catalysts

The review focuses on Cu-based catalysts in methanol reforming for hydrogen production, discussing the kinetics and reaction mechanisms. It includes the study of surface interaction mechanisms with various adsorbates, shedding light on the complex chemistry involved in catalytic processes relevant to the compound's synthesis and applications (Siek-Ting Yong et al., 2013)(source).

Biochemical Pathways in Cancer Therapy

Indoleamine-2,3-dioxygenase (IDO) inhibitors have been studied for their role in cancer therapy, reflecting on the biochemical pathways that might intersect with the metabolism of indole-based compounds. Although not directly related to "N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate," the research on IDO inhibitors like 1-methyltryptophan provides insight into the broader context of indoleamine's physiological and therapeutic importance (S. Löb et al., 2009)(source).

Indole Synthesis in Organic Chemistry

The review presents a classification of all indole syntheses, offering a comprehensive framework for the preparation of indoles. This is directly relevant to understanding the synthetic pathways that could be applied to or derived from the synthesis of "N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate," highlighting the versatility and complexity of indole chemistry (D. Taber & Pavan K. Tirunahari, 2011)(source).

Future Directions

While specific future directions for “N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” are not available, related compounds have shown potential for further development of tubulin polymerization inhibitors .

properties

IUPAC Name

formic acid;N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.CH2O2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11;2-1-3/h3-5,7,12-13H,6H2,1-2H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIXQJWNYSATGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CNC.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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